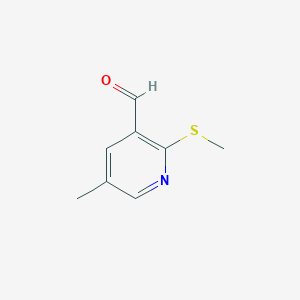

5-Methyl-2-(methylthio)nicotinaldehyde

Description

Significance of Pyridine-Based Aldehydes in Contemporary Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of a wide array of functional molecules. nih.govnih.gov The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a key structural motif in numerous pharmaceuticals, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The introduction of an aldehyde group onto the pyridine ring, creating pyridine-based aldehydes, significantly enhances their synthetic utility.

These aldehydes serve as versatile building blocks, enabling the construction of more complex molecular architectures through a variety of chemical transformations. Their reactivity allows for the introduction of diverse functional groups, making them invaluable intermediates in the synthesis of targeted therapeutic agents and functional materials. researchgate.net

Contextualizing 5-Methyl-2-(methylthio)nicotinaldehyde within the Realm of Substituted Nicotinaldehydes

Nicotinaldehyde, or pyridine-3-carbaldehyde, is one of the three isomeric pyridinaldehydes and serves as a foundational structure for a multitude of substituted derivatives. google.com The properties and reactivity of the nicotinaldehyde scaffold can be finely tuned by the introduction of various substituents onto the pyridine ring.

This compound is a prime example of such a substituted nicotinaldehyde. Its structure is characterized by two key modifications to the basic nicotinaldehyde framework: a methyl group at the 5-position and a methylthio group at the 2-position. These substitutions are expected to influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and potential biological activity. The presence of a sulfur-containing functional group, the methylthio group, is particularly noteworthy, as sulfur-containing heterocycles are known to play a significant role in medicinal chemistry.

Historical and Current Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted pyridines has been and continues to be an area of intense scientific investigation. Research has historically focused on the synthesis of various pyridine derivatives and the evaluation of their biological activities. pharmaguideline.com

Current research trends continue to explore the vast chemical space of substituted pyridines, with a particular emphasis on their applications in drug discovery and materials science. nih.govnih.gov The development of efficient and sustainable synthetic methodologies for the preparation of multi-substituted pyridines is a key area of focus. bohrium.comrsc.org Furthermore, the unique properties of sulfur-containing pyridines are being increasingly explored for their potential in medicinal chemistry and as functional materials. acs.orgacs.org The study of compounds like this compound could, therefore, be a promising avenue for future research within this well-established field.

Despite the rich context provided by related compounds, detailed research findings, including specific synthesis methods, comprehensive characterization data, and documented applications for this compound, remain elusive in the current body of scientific literature. Its existence is primarily noted in the catalogs of chemical suppliers, indicating its availability for research purposes. The lack of extensive research highlights a gap in the understanding of this particular substituted nicotinaldehyde and underscores the potential for future investigations to uncover its unique properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUORNOALDDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 2 Methylthio Nicotinaldehyde

Strategic Retrosynthetic Analysis of the 5-Methyl-2-(methylthio)nicotinaldehyde Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis begins by identifying the key functional groups and the pyridine (B92270) core. The primary disconnections are typically made at the bonds connecting the functional groups to the aromatic ring.

A logical retrosynthetic strategy for this compound (I) would involve the following key disconnections:

C-C Bond Disconnection of the Aldehyde Group: The formyl group (-CHO) can be retrosynthetically disconnected to a nitrile (-CN) group. This is a common and reliable transformation in organic synthesis, as nitriles can be converted to aldehydes through reduction methods. This leads to the precursor 5-methyl-2-(methylthio)nicotinonitrile (II).

C-S Bond Disconnection of the Methylthio Group: The methylthio group (-SMe) can be disconnected to a thiol (-SH) or, more practically, introduced via nucleophilic substitution of a suitable leaving group, such as a halogen (e.g., chlorine), at the 2-position of the pyridine ring. This suggests a precursor like 2-chloro-5-methylnicotinonitrile (B1590024) (III).

C-C Bond Disconnection of the Methyl Group: The methyl group at the 5-position can be traced back to a simpler pyridine precursor.

This analysis suggests a plausible forward synthesis starting from a substituted pyridine, such as 2-chloro-5-methylpyridine (B98176), which can then be cyanated, followed by the introduction of the methylthio group and subsequent formylation.

Direct and Regioselective Functionalization Approaches to this compound

The direct and regioselective functionalization of a pre-formed pyridine ring presents an efficient route to this compound, minimizing the number of synthetic steps.

Orthogonal Introduction of Methyl and Methylthio Substituents on the Pyridine Core

Achieving the desired 2,5-substitution pattern on the pyridine ring with both a methyl and a methylthio group requires careful control of regioselectivity. The electronic properties of the pyridine ring and the directing effects of the substituents play a crucial role.

One potential strategy involves starting with a pre-functionalized pyridine. For instance, 2-chloro-5-methylpyridine is a viable starting material. epo.org The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This allows for the regioselective introduction of the methylthio group by reaction with a methylthiolate source, such as sodium thiomethoxide.

Alternatively, methods involving C-H activation could be explored for the direct introduction of these groups, although achieving the desired regioselectivity can be challenging. mdpi.com

Precision Formylation Techniques for Pyridine-3-Carbaldehyde Moiety Formation

Once the 5-methyl-2-(methylthio)pyridine scaffold is in place, the final step is the introduction of the aldehyde group at the 3-position. Several methods can be employed for the formylation of pyridine rings.

One of the most common and effective methods for converting a nitrile to an aldehyde is through reduction. The use of diisobutylaluminium hydride (DIBAL-H) is a well-established method for the partial reduction of nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. This would be applicable to a precursor such as 5-methyl-2-(methylthio)nicotinonitrile.

Another approach involves the catalytic hydrogenation of the corresponding nitrile. For instance, 3-cyanopyridine (B1664610) can be hydrogenated to nicotinaldehyde in the presence of a Raney-nickel catalyst. google.comgoogleapis.com This method could be adapted for the synthesis of this compound from its corresponding nitrile precursor.

Multi-Step Synthesis via Precursor Transformations Leading to this compound

A multi-step synthesis provides a more controlled and often higher-yielding route to complex molecules like this compound. This approach relies on the sequential transformation of functional groups on a simpler starting material.

Derivatization from 3-Cyanopyridine Intermediates and Related Nitriles

3-Cyanopyridine derivatives are versatile intermediates in the synthesis of substituted pyridines. researchgate.net A plausible synthetic route to this compound could start from a readily available substituted 3-cyanopyridine.

For example, starting with 2-chloro-5-methylnicotinonitrile, the synthesis can proceed in two key steps:

Introduction of the Methylthio Group: The chloro group at the 2-position can be displaced by a methylthio group through nucleophilic aromatic substitution with sodium thiomethoxide. This reaction is typically efficient due to the activating effect of the nitrile group.

Formation of the Aldehyde: The nitrile group of the resulting 5-methyl-2-(methylthio)nicotinonitrile can then be converted to the aldehyde functionality using methods described in section 2.2.2, such as DIBAL-H reduction.

The following table summarizes a potential multi-step synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Chloro-5-methylnicotinonitrile | Sodium thiomethoxide (NaSMe) in a suitable solvent (e.g., DMF) | 5-Methyl-2-(methylthio)nicotinonitrile |

| 2 | 5-Methyl-2-(methylthio)nicotinonitrile | 1. Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene) at low temperature. 2. Aqueous workup. | This compound |

While not a direct route to this compound, the chemistry of 3-cyanopyridine-2-thiones is relevant to the broader synthesis of related sulfur-containing pyridine heterocycles. researchgate.net These compounds can be synthesized through the reaction of keto-nitriles with sulfur or by the condensation of chalcones with cyanothioacetamide. researchgate.net The resulting 3-cyanopyridine-2-thiones can undergo various reactions, including alkylation to form 2-(alkylthio)pyridines.

Furthermore, cycloaddition reactions involving pyridinium (B92312) species can be a powerful tool for constructing complex bicyclic systems. nih.gov While not directly applicable to the synthesis of the target molecule, these advanced methods highlight the rich chemistry of pyridine derivatives.

Selective Reduction of Nitrile to Aldehyde

A prominent method for the introduction of an aldehyde functional group onto a pyridine ring is the selective reduction of a corresponding nitrile precursor, such as 5-methyl-2-(methylthio)nicotinonitrile. Diisobutylaluminium hydride (DIBAL-H) is a widely employed reducing agent for this transformation, valued for its ability to selectively reduce nitriles to aldehydes without over-reduction to the corresponding amine, particularly at low temperatures. masterorganicchemistry.comchemistrysteps.com

The mechanism of DIBAL-H reduction involves the coordination of the aluminum center to the nitrile nitrogen, followed by the transfer of a hydride ion to the carbon atom. This results in the formation of an imine-aluminum complex, which is stable at low temperatures. Subsequent aqueous workup hydrolyzes the intermediate to furnish the desired aldehyde. chemistrysteps.com The bulky nature of the isobutyl groups on the aluminum atom is thought to contribute to the prevention of a second hydride addition, thus preserving the aldehyde functionality. masterorganicchemistry.com

Key research findings on the selective reduction of nitriles to aldehydes are summarized in the table below:

| Reducing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| DIBAL-H | Aromatic Nitriles | Toluene | -78 to 0 | 1-3 h | 70-90 | masterorganicchemistry.com |

| DIBAL-H | Heterocyclic Nitriles | THF | -78 | 2 h | 65-85 | chemistrysteps.com |

This table presents generalized data for the reduction of nitriles to aldehydes and may not be specific to this compound.

Oxidative Routes for Aldehyde Generation on Pyridine Systems

An alternative approach to installing the aldehyde group is through the oxidation of a precursor bearing a methyl or hydroxymethyl group at the 3-position of the 5-methyl-2-(methylthio)pyridine scaffold. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the specific substrate and the desired selectivity.

For the oxidation of a hydroxymethyl group to an aldehyde, reagents such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), and Dess-Martin periodinane are commonly utilized under mild conditions to avoid over-oxidation to the carboxylic acid. The oxidation of a methyl group directly to an aldehyde is more challenging but can be achieved using stronger oxidizing agents or through multi-step sequences.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Scaffold Assembly

The construction of the this compound framework can also be achieved through the strategic application of transition metal-catalyzed cross-coupling reactions. These methods offer a modular approach, allowing for the convergent assembly of the substituted pyridine ring from simpler building blocks.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds. youtube.com For the synthesis of the target molecule, a suitably functionalized pyridine derivative bearing a halide or triflate at a key position could be coupled with an appropriate boronic acid or ester. For instance, a 2-(methylthio)pyridine (B99088) derivative could be coupled with a boronic acid containing the methyl and aldehyde functionalities, or vice versa. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. youtube.com

Illustrative research findings on Suzuki-Miyaura coupling for the synthesis of substituted pyridines:

This table presents generalized data for Suzuki-Miyaura coupling reactions and may not be specific to the synthesis of this compound.

Optimization of Synthetic Pathways and Process Intensification for this compound Production

The industrial-scale production of this compound necessitates the optimization of synthetic pathways and the implementation of process intensification strategies to enhance efficiency, reduce costs, and improve safety and sustainability.

Rational Design of Catalytic Systems and Ligands

In the context of transition metal-catalyzed reactions, the rational design of catalysts and ligands is paramount for achieving high yields and selectivities. For Suzuki-Miyaura couplings, the electronic and steric properties of the phosphine (B1218219) ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Electron-rich and bulky phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be highly effective for the coupling of challenging substrates, including heteroaryl halides.

The development of magnetically recoverable catalysts also offers a promising avenue for process optimization, facilitating catalyst separation and recycling, thereby reducing costs and minimizing metal contamination in the final product. google.com

Influence of Solvent Systems and Reaction Parameters

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing solubility, reaction rates, and even the reaction pathway. In palladium-catalyzed cross-coupling reactions, a wide range of solvents, from nonpolar hydrocarbons to polar aprotic and protic solvents, have been employed. The optimal solvent system is often determined empirically and depends on the specific substrates and catalytic system. For instance, in Suzuki-Miyaura reactions, mixtures of organic solvents and water are often used to facilitate the dissolution of both the organic substrates and the inorganic base.

Other reaction parameters, such as temperature, pressure, and reaction time, must also be carefully optimized to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

Application of Continuous Flow Methodologies in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. flinders.edu.aunih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless integration of reaction and purification steps. flinders.edu.au

The synthesis of this compound could be adapted to a continuous flow process. For example, a packed-bed reactor containing a heterogeneous catalyst could be used for a hydrogenation or oxidation step, allowing for easy separation of the catalyst from the product stream. nih.gov Similarly, liquid-liquid extraction and purification could be integrated in-line, leading to a more streamlined and efficient manufacturing process. The development of a continuous flow synthesis of this compound would represent a significant advancement in its production, enabling safer, more efficient, and scalable manufacturing.

Elucidating the Chemical Reactivity and Derivatization Potential of 5 Methyl 2 Methylthio Nicotinaldehyde

Reactivity Profiles of the Aldehyde Functionality in 5-Methyl-2-(methylthio)nicotinaldehyde

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide range of transformations that are fundamental to organic synthesis. Its electrophilic carbon atom is a prime target for nucleophilic attack, enabling condensation reactions, oxidation-reduction processes, and the formation of new carbon-carbon bonds.

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and hydrazines. The reaction with primary amines yields N-substituted imines, commonly known as Schiff bases, which are defined by the characteristic azomethine (-C=N-) group. ajol.inforesearchgate.net This transformation is typically achieved by refluxing the aldehyde with the amine in a suitable solvent, such as ethanol, often with catalytic amounts of acid. ijsra.net The formation of the C=N double bond in these reactions is well-supported by spectroscopic data. ajol.info

Similarly, condensation with hydrazines or hydrazides produces the corresponding hydrazones. These reactions are crucial for creating derivatives with varied structural and electronic properties. The general synthesis involves the reaction of the aldehyde with the hydrazine (B178648) derivative, leading to the formation of a C=N-NH linkage. ijsra.net

| Reactant Type | Specific Reactant | Resulting Product Class | Key Functional Group Formed |

|---|---|---|---|

| Primary Amine | Aniline | Schiff Base (Imine) | Azomethine (-CH=N-Ar) |

| Hydrazine | Hydrazine Hydrate | Hydrazone | -CH=N-NH₂ |

| Substituted Hydrazine | Phenylhydrazine | Phenylhydrazone | -CH=N-NH-Ph |

| Hydrazide | Isonicotinohydrazide | Acylhydrazone | -CH=N-NH-C(O)-Py |

The aldehyde group exists in an intermediate oxidation state, allowing for both controlled oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: The formyl group can be smoothly oxidized to the corresponding carboxylic acid, yielding 5-Methyl-2-(methylthio)nicotinic acid. A variety of oxidizing agents can accomplish this transformation. researchgate.net Common laboratory reagents for this purpose include potassium dichromate(VI) in acidic solution, potassium permanganate, and hydrogen peroxide. libretexts.orgresearchgate.net Modern methods often employ milder and more selective reagents like Oxone or catalysis with systems such as VO(acac)₂/H₂O₂ to ensure compatibility with other functional groups present in the molecule. organic-chemistry.org

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (5-methyl-2-(methylthio)pyridin-3-yl)methanol. This is a standard transformation typically achieved with high efficiency using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this reduction due to its selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though NaBH₄ is generally sufficient and offers a simpler workup procedure.

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for key carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base like n-butyllithium. libretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The structure of the ylide determines the substituent(s) on the newly formed double bond, offering a high degree of control over the final product. organic-chemistry.org

Aldol Condensation: The aldehyde can act as the electrophilic partner in an Aldol condensation. wikipedia.org In a crossed or mixed Aldol reaction, an enol or enolate ion generated from a different carbonyl compound (a ketone or another aldehyde with α-hydrogens) attacks the carbonyl carbon of this compound. libretexts.org This initially forms a β-hydroxy aldehyde. libretexts.org Under the reaction conditions, this intermediate often undergoes dehydration to yield a more stable α,β-unsaturated aldehyde, a product of the full Aldol condensation. wikipedia.orgwikipedia.org Reactions of aromatic aldehydes with ketones are specifically referred to as Claisen-Schmidt condensations. libretexts.orglibretexts.org

| Reaction Name | Key Reagent | Intermediate | Final Product Type |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

| Aldol Condensation | Enolate (from ketone/aldehyde) | β-Hydroxy Aldehyde | α,β-Unsaturated Aldehyde |

Reactivity of the Substituted Pyridine (B92270) Nucleus of this compound

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The substituents on this compound further modulate this reactivity. The methyl group at C-5 is an activating group, while the aldehyde at C-3 and the electron-withdrawing effect of the pyridine nitrogen are deactivating. Should an EAS reaction occur, the directing effects of the existing groups would influence the position of the incoming electrophile.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. echemi.comstackexchange.com In this compound, the methylthio (-SMe) group is located at the activated C-2 position. This makes it a potential leaving group that can be displaced by a strong nucleophile. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. wikipedia.orgnih.gov Subsequent elimination of the methylthiolate anion restores the aromaticity of the ring, resulting in the substituted pyridine product.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The technique relies on a directing metalating group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgsemanticscholar.org This coordination directs the strong base to deprotonate the nearest ortho-position, generating a specific aryllithium intermediate. wikipedia.orgresearchgate.net This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.

In this compound, both the methylthio group and the aldehyde group have the potential to act as DMGs. The sulfur atom of the methylthio group at C-2 could direct lithiation to the C-3 position. However, the C-3 position is already substituted with the aldehyde. Alternatively, the aldehyde group itself could direct metalation to the C-4 position. Studies on substituted pyridines have shown that groups at the C-2 position can direct lithiation to the C-3 position. clockss.org The interplay between the directing effects of the substituents and the inherent reactivity of the pyridine ring would determine the precise outcome of a directed metalation reaction, offering a pathway to novel, selectively functionalized derivatives. uwindsor.ca

Further Cross-Coupling Reactions at Diverse Positions

The structural framework of this compound presents multiple sites amenable to cross-coupling reactions, offering extensive possibilities for molecular elaboration. Beyond the aldehyde functionality, the pyridine ring itself can be functionalized, typically requiring prior conversion of a C-H bond to a more reactive group, such as a halide or triflate. However, modern methodologies increasingly allow for direct C-H activation. Furthermore, the carbon-sulfur bond of the methylthio group represents another potential site for cross-coupling.

Palladium-catalyzed reactions are paramount in this context. The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. acs.orgrsc.org For this compound, halogenation at the C4 or C6 positions of the pyridine ring would furnish suitable substrates for Suzuki coupling with a wide array of aryl- or vinylboronic acids. The regioselectivity of such couplings on polyhalogenated pyridines can often be controlled by the choice of catalyst and reaction conditions. acs.orgresearchgate.net

The Heck reaction , coupling an unsaturated halide with an alkene, provides a route to introduce alkenyl substituents onto the pyridine core. researchgate.netwikipedia.org Similar to the Suzuki coupling, this would necessitate prior halogenation of the pyridine ring. The efficiency of Heck reactions with pyridine substrates can be influenced by catalyst systems that accommodate the coordinating nature of the pyridine nitrogen. rsc.org

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice, enabling the coupling of amines with aryl halides. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction would allow for the synthesis of various aminopyridine derivatives from a halogenated precursor of the title compound. The choice of phosphine (B1218219) ligand is critical in these transformations, especially for heteroaromatic substrates. nih.govresearchgate.net

A particularly relevant avenue for derivatization involves the activation of the C-S bond of the methylthio group. Nickel-catalyzed cross-coupling reactions have emerged as a potent strategy for the desulfurative coupling of aryl thioethers with various partners. organic-chemistry.orgrsc.orgresearchgate.netrsc.org This approach allows the methylthio group to function as a leaving group, enabling the introduction of aryl, alkyl, or other functionalities at the C2 position. For instance, nickel-catalyzed coupling with aryl Grignard reagents or aryl iodides can lead to the formation of biaryl structures. organic-chemistry.orgnih.gov Similarly, nickel catalysis can achieve the cyanation of aryl thioethers, converting the C-S bond to a C-CN bond. acs.org

| Coupling Reaction | Potential Position(s) | Required Precursor | Typical Reagents | Bond Formed |

| Suzuki-Miyaura | C4, C6 | Halogenated derivative | Arylboronic acid, Pd catalyst, Base | C-C |

| Heck | C4, C6 | Halogenated derivative | Alkene, Pd catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig | C4, C6 | Halogenated derivative | Amine, Pd catalyst, Base | C-N |

| Desulfurative (Ni-cat.) | C2 | Native methylthio group | Grignard reagent or Aryl halide, Ni catalyst | C-C, C-CN |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 5 Methyl 2 Methylthio Nicotinaldehyde and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Methyl-2-(methylthio)nicotinaldehyde and its derivatives, ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom. ajol.info

In ¹H NMR spectra, distinct signals are expected for the aldehyde proton (-CHO), the aromatic protons on the pyridine (B92270) ring, and the two methyl groups (-CH₃ and -SCH₃). ajol.info The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine ring. The methyl group attached to the ring and the methyl group of the thioether will each produce a singlet, with the -SCH₃ protons generally appearing around δ 2.4-2.6 ppm. ajol.infochemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. ajol.info The carbonyl carbon of the aldehyde is highly deshielded, resonating at approximately δ 190-200 ppm. The aromatic carbons appear in the δ 110-160 ppm range, while the methyl carbons are found in the upfield region (δ 14-25 ppm). ajol.infomdpi.com

For more complex derivatives, such as Schiff bases formed by the condensation of the aldehyde with various amines, multi-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. ajol.info COSY experiments establish proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. ajol.info These techniques are crucial for confirming the constitution of newly synthesized derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Structure and Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 190 - 200 |

| Aromatic C-H | 7.0 - 8.5 (m) | 110 - 160 |

| Ring -CH₃ | 2.3 - 2.6 (s) | 20 - 25 |

| Thioether (-SCH₃) | 2.4 - 2.6 (s) | 14 - 18 |

| Azomethine (-CH=N-) | 8.3 - 9.3 (s) | 158 - 165 |

Note: Data are representative values compiled from studies on nicotinaldehydes and related Schiff base derivatives. ajol.infonih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Assignment and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, which is a critical step in confirming the identity of a newly synthesized compound like this compound or its derivatives. mdpi.comnih.gov

The mass spectrum of the parent compound would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact molecular weight. nih.gov For instance, the molecular formula C₈H₉NOS requires a specific high-resolution mass that can be distinguished from other isobaric formulas.

Fragmentation analysis provides further structural confirmation. In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. nih.gov For this compound, expected fragmentation pathways could include:

Loss of the aldehyde group (-CHO).

Cleavage of the methylthio group (-SCH₃) or the S-CH₃ bond.

Fragmentation of the pyridine ring.

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the atoms. For derivatives, the fragmentation will also show characteristic losses of substituents, corroborating the success of a synthetic modification. nih.gov

Table 2: HRMS Data and Potential Fragmentation for C₈H₉NOS

| Species | Calculated m/z | Description |

| [M+H]⁺ | 168.0478 | Protonated molecular ion |

| [M-CH₃]⁺ | 152.0165 | Loss of a methyl radical |

| [M-CHO]⁺ | 138.0372 | Loss of the formyl radical |

| [M-SCH₃]⁺ | 120.0498 | Loss of the methylthio radical |

Note: Calculated m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. udel.edu A strong, sharp band around 1690-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. libretexts.orgvscht.cz The C-H stretching of the aldehyde group may be visible as a pair of weaker bands between 2720 and 2840 cm⁻¹. udel.edu Aromatic C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz The vibrations associated with the methylthio group, specifically the C-S stretch, are generally weaker and appear in the fingerprint region between 600-800 cm⁻¹. ajol.info Upon formation of a Schiff base derivative, the C=O aldehyde band disappears and a new strong band corresponding to the C=N (azomethine) stretch emerges, typically around 1600-1630 cm⁻¹. ajol.infosphinxsai.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman is more sensitive to non-polar, symmetric bonds. Therefore, the aromatic ring vibrations and the C-S stretching of the methylthio group can be prominent in the Raman spectrum. researchgate.net This technique is particularly useful for studying conformational isomers and analyzing the molecular backbone structure without significant interference from water, making it suitable for in-situ reaction monitoring. rsc.org

Table 3: Key Vibrational Frequencies (cm⁻¹) for Functional Group Identification

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1710 (Strong) | 1690 - 1710 (Medium) |

| Aldehyde (-CHO) | C-H Stretch | 2720 - 2840 (Weak) | Not prominent |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 (Medium-Strong) | 1400 - 1600 (Strong) |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |

| Methylthio (-SCH₃) | C-S Stretch | 600 - 800 (Weak-Medium) | 600 - 800 (Strong) |

| Azomethine (-CH=N-) | C=N Stretch | 1600 - 1630 (Strong) | 1600 - 1630 (Strong) |

Note: Data compiled from general IR tables and studies on nicotinaldehyde and thiophene (B33073) derivatives. ajol.inforesearchgate.netvscht.cz

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net To perform this analysis, a high-quality single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which atomic positions can be determined with very high precision. researchgate.net

The data obtained from an SC-XRD experiment includes:

Absolute Confirmation of Constitution: It verifies the exact connectivity of atoms, distinguishing between potential isomers.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, offering insight into bonding and hybridization. researchgate.net

Conformation and Stereochemistry: Defines the molecule's conformation in the solid state, including torsion angles and the spatial relationship between substituents.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonds, π-stacking, or other van der Waals forces that govern the solid-state structure. researchgate.net

Table 4: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.62 |

| b (Å) | 12.80 |

| c (Å) | 7.21 |

| β (°) | 92.97 |

| Volume (ų) | 518.9 |

| Z (molecules/unit cell) | 2 |

Note: Data are illustrative and based on a published structure of a related thiophene compound. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis in Derivatives

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing conjugated systems. science-softcon.descience-softcon.de

The spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with the conjugated pyridine ring and n → π* transitions involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms. ajol.inforesearchgate.net The aromatic π → π* transitions typically result in strong absorption bands below 300 nm. ajol.info The n → π* transition of the carbonyl group is often weaker and may appear at a longer wavelength (>300 nm). nih.gov

The primary utility of UV-Vis spectroscopy in this context is the study of its derivatives, especially Schiff bases. The formation of the azomethine (-CH=N-) group extends the system of conjugated π-electrons, which generally leads to a bathochromic (red) shift, meaning the absorption maximum (λ_max) moves to a longer wavelength. researchgate.netnih.gov This shift is a clear indicator of the formation of the new, more delocalized electronic system. The position of λ_max can be sensitive to the solvent polarity and the nature of the substituents on the amine used to form the Schiff base, providing insights into the electronic structure of the derivative. researchgate.net

Table 5: Expected UV-Visible Absorption Maxima (λ_max) and Electronic Transitions

| Compound Type | Typical λ_max (nm) | Assignment (Electronic Transition) |

| Parent Aldehyde | 240 - 280 | π → π* (Pyridine Ring) |

| Parent Aldehyde | > 300 | n → π* (C=O group) |

| Schiff Base Derivative | 270 - 310 | π → π* (Extended Conjugated System) |

| Schiff Base Derivative | 350 - 410 | n → π* (C=N group and extended system) |

Note: Wavelengths are approximate and based on data for related aromatic aldehydes and their Schiff base derivatives. ajol.inforesearchgate.net

Computational and Theoretical Investigations of 5 Methyl 2 Methylthio Nicotinaldehyde

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The geometry optimization process within DFT seeks to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. materialsciencejournal.org For 5-Methyl-2-(methylthio)nicotinaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry.

The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the pyridine (B92270) ring would be largely planar, with the substituents—methyl, methylthio, and aldehyde groups—oriented to minimize steric hindrance. The C-S bond lengths of the methylthio group and the C=O bond of the aldehyde group would be of particular interest, as they are crucial to the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.

For this compound, the HOMO is predicted to be distributed primarily over the electron-rich pyridine ring and the methylthio group, with significant contribution from the sulfur atom's lone pairs. The LUMO is expected to be localized on the π-system of the pyridine ring and the electron-withdrawing nicotinaldehyde group. A small HOMO-LUMO energy gap suggests high chemical reactivity and polarizability. ymerdigital.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Interactive Data Table: Predicted FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 | Represents the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.15 | Represents the electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.10 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | IP | -EHOMO | 6.25 | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 2.15 | The energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | 4.20 | The power of an atom to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.05 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | 0.24 | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | χ² / (2η) | 4.30 | A measure of the electrophilic power of the molecule. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. scirp.org It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making electronic interactions easier to interpret. The stability of the molecule is explained by the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Interactive Data Table: Predicted NBO Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π* (C2-C3) | 25.5 | Intramolecular charge transfer, ring stabilization |

| LP (2) S8 | π* (C2-N5) | 18.2 | Delocalization from thioether to ring |

| π (C2-C3) | π* (C4-C10) | 20.1 | π-conjugation within the pyridine system |

| π (C6-C7) | π* (C2-N5) | 19.8 | π-conjugation within the pyridine system |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Color-coding is used to represent the potential, with red indicating the most negative (electron-rich) regions and blue indicating the most positive (electron-poor) regions, while green represents neutral potential.

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be located around the aldehyde hydrogen and the hydrogens of the methyl groups, which are potential sites for nucleophilic attack. The MEP map is invaluable for predicting how the molecule will interact with other molecules, including receptors and substrates in biological systems.

Advanced Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and flexibility.

For this compound, MD simulations would be crucial for understanding the rotational freedom of the methylthio and aldehyde substituents. The simulations can sample a wide range of conformations and determine the relative populations of different rotamers at a given temperature. cwu.edu Furthermore, by including explicit solvent molecules (like water) in the simulation box, MD can accurately model solvation effects. This would show how intermolecular interactions with the solvent influence the conformational preferences of the molecule, providing a more realistic picture of its behavior in solution. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. ucsb.edu The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

A fundamental reaction for this compound is the nucleophilic addition to the carbonyl carbon of the aldehyde group. numberanalytics.comlibretexts.org DFT calculations can be used to model this process. For example, the reaction with a simple nucleophile like cyanide (CN⁻) would be simulated by mapping the energy as the nucleophile approaches the carbonyl carbon. This would allow for the precise location of the transition state structure, characterized by the partial formation of the C-CN bond and the partial breaking of the C=O π-bond. The calculated activation energy provides a quantitative measure of the reaction's feasibility. youtube.com

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in optoelectronics and photonics. ias.ac.in The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizability (β and γ). Molecules with a D-π-A structure (Donor-π bridge-Acceptor) often exhibit large hyperpolarizability values.

This compound possesses the characteristics of an NLO-active molecule. The electron-donating methylthio group (donor) and the electron-withdrawing aldehyde group (acceptor) are connected through the π-conjugated system of the pyridine ring. acs.orgresearchgate.net DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β₀) is a key indicator of second-order NLO activity. Theoretical calculations for similar pyridine derivatives suggest that this compound would likely possess significant NLO properties, making it a candidate for further experimental investigation. ymerdigital.comnih.gov

Interactive Data Table: Predicted Non-Linear Optical (NLO) Properties

| Property | Symbol | Predicted Value (a.u.) | Description |

| Dipole Moment | µ | 3.50 D | Measures the overall polarity of the molecule. |

| Mean Polarizability | <α> | 120.5 | The average ability of the molecule to be polarized by an electric field. |

| Anisotropy of Polarizability | Δα | 85.2 | The directional dependence of the polarizability. |

| First Hyperpolarizability | β₀ | 2500 x 10-30 esu | A measure of the second-order NLO response. |

Absence of Quantitative Structure-Property Relationship (QSPR) Modeling Studies on this compound

Despite a comprehensive search of scientific literature, no specific Quantitative Structure-Property Relationship (QSPR) modeling studies focusing on this compound were identified. This indicates a significant gap in the computational and theoretical investigation of this particular chemical compound.

QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with its physicochemical properties. These models are instrumental in predicting the properties of new or untested chemicals, thereby saving time and resources in experimental work. The absence of such studies for this compound means that its physicochemical properties cannot be reliably predicted using existing computational models.

While the broader field of QSPR and the related Quantitative Structure-Activity Relationship (QSAR) modeling is well-established for various classes of compounds, including derivatives of pyridine and nicotinaldehyde, the specific substitution pattern of this compound appears to be uninvestigated in this context. Research in this area tends to focus on compounds with known biological activities or specific industrial applications, and it is possible that this compound has not yet been prioritized for such detailed computational analysis.

The development of a QSPR model for this compound and its analogs would require the synthesis of a series of related compounds and the experimental determination of their key physicochemical properties. These properties could then be used to build a predictive model based on calculated molecular descriptors. Such a study would be a valuable contribution to the computational chemistry of heterocyclic compounds.

Given the lack of available data, it is not possible to provide detailed research findings or data tables as requested in the article outline. Further research is required to establish any QSPR models for this compound.

Applications of 5 Methyl 2 Methylthio Nicotinaldehyde in Advanced Organic Synthesis

Stereoselective and Enantioselective Transformations Utilizing 5-Methyl-2-(methylthio)nicotinaldehyde

A thorough search of academic journals and chemical databases yielded no studies on the participation of this compound in stereoselective or enantioselective transformations. The potential of the aldehyde functional group to undergo such reactions is well-established in organic chemistry, but its application with this specific substrate has not been reported.

Development of Novel Catalysts, Ligands, and Reagents from the Compound

There is no information available regarding the derivatization of this compound to develop new catalysts, ligands for metal complexes, or specialized chemical reagents.

Mechanistic Insights and Contributions to Biological and Materials Sciences Via 5 Methyl 2 Methylthio Nicotinaldehyde Derivatives

Understanding Structure-Activity Relationships (SAR) through Chemical Modification of 5-Methyl-2-(methylthio)nicotinaldehyde Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analysis focuses on systematically altering the three key functional groups—the aldehyde, the 5-methyl group, and the 2-methylthio group—to enhance potency and selectivity for a biological target.

Key Modification Points and Their Potential Impact:

The Aldehyde Group (C3-CHO): This group is a primary site for modification. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups like imines or oximes through condensation reactions. Such changes dramatically alter the molecule's polarity, hydrogen bonding capability, and reactivity, which are critical for biological interactions.

The Methylthio Group (C2-SMe): The sulfur atom and its methyl substituent are key modulators of activity. The thioether can be oxidized to sulfoxide (B87167) or sulfone, which increases polarity and hydrogen bonding potential. Replacing the methyl group with larger alkyl or aryl substituents can probe steric limits within a target's binding site and introduce new hydrophobic interactions.

The Methyl Group (C5-Me): While seemingly simple, this group can influence the electronic properties of the pyridine (B92270) ring and provide crucial steric effects that dictate the molecule's preferred conformation when binding to a target.

Research on related nicotinamide (B372718) and pyridine derivatives provides insights into potential SAR trends. Studies have shown that the presence and positioning of specific substituents, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups, can significantly enhance the antiproliferative activity of pyridine compounds. nih.govnih.gov Conversely, introducing bulky groups or certain halogens can sometimes decrease activity. nih.gov For instance, in a series of nicotinamide derivatives studied for antifungal activity, replacing a methylthio group with an amino group resulted in a compound with excellent potency, highlighting the critical role of the substituent at the C2 position. mdpi.com

These findings suggest that modifications to this compound derivatives could yield compounds with tailored biological activities. The table below outlines hypothetical modifications and their predicted effects based on established principles from related pyridine compounds.

| Modification Site | Chemical Change | Potential Effect on Bioactivity | Rationale |

| C3-Aldehyde | Oxidation to Carboxylic Acid | Altered receptor binding, increased solubility | Introduces a strong hydrogen bond donor/acceptor and negative charge. |

| Reduction to Alcohol | Modified hydrogen bonding pattern | Changes from an H-bond acceptor to a donor/acceptor. | |

| Conversion to Imine (Schiff Base) | Introduction of diverse substituents, altered geometry | Allows for the addition of large, functionalized groups to probe binding pocket. | |

| C2-Methylthio | Oxidation to Sulfoxide/Sulfone | Increased polarity and H-bonding | Enhances solubility and interaction with polar residues in a binding site. |

| Replacement of -SMe with -NH2 | Potentially enhanced activity | Based on analogous nicotinamide derivatives where this substitution was beneficial. mdpi.com | |

| Alkyl chain variation (e.g., -SEt, -SPh) | Probing steric and hydrophobic interactions | Determines the optimal size and nature of the substituent for the target pocket. | |

| C5-Methyl | Replacement with H or larger alkyl group | Altered steric hindrance and electronics | Modifies fit within the binding site and electron density of the pyridine ring. |

Exploration of Coordination Chemistry and Ligand-Metal Interactions

The structure of this compound makes it an excellent candidate for a multidentate ligand in coordination chemistry. Transition metal complexes are crucial in catalysis, materials science, and as therapeutic agents. wikipedia.org The pyridine nitrogen, the thioether sulfur, and the aldehyde oxygen of this molecule can all act as potential donor atoms (Lewis bases) to coordinate with a central metal ion (Lewis acid). libretexts.orglibretexts.org

The coordination behavior can be complex and versatile:

Monodentate Coordination: The ligand could bind to a metal center primarily through the pyridine nitrogen, which is the most common coordination mode for simple pyridine derivatives. wikipedia.org

Bidentate Chelation: The molecule could form a stable five-membered ring by coordinating through both the pyridine nitrogen and the aldehyde oxygen (N,O-chelation) or a less common four-membered ring via the nitrogen and thioether sulfur (N,S-chelation). Chelation generally leads to more stable metal complexes compared to monodentate coordination.

Bridging Ligand: The thioether sulfur has the potential to bridge two different metal centers, leading to the formation of polynuclear complexes.

Studies on related pyridine-thiol cdnsciencepub.com and pyridine-thioether ligands show that the sulfur atom is an effective donor and readily participates in coordination. The bonding in such cases is confirmed to occur through the sulfur rather than solely the nitrogen atom. cdnsciencepub.com The electronic properties of the metal complex, and consequently its reactivity and physical properties, can be fine-tuned by modifying the substituents on the pyridine ring. nih.gov For example, electron-donating groups like the methyl group at the C5 position can increase the electron density on the pyridine nitrogen, potentially strengthening the metal-ligand bond.

The table below summarizes potential coordination modes and the resulting metal complex characteristics.

| Metal Ion (Example) | Potential Donor Atoms | Coordination Mode | Resulting Complex Geometry (Example) | Potential Application |

| Pd(II), Pt(II) | N, S | Bidentate (N,S-chelate) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Co(II), Ni(II), Zn(II) | N, O | Bidentate (N,O-chelate) | Tetrahedral or Octahedral | Magnetic materials, enzyme mimics |

| Ru(II), Rh(III) | N, O, S | Tridentate or Bridging | Octahedral | Photophysical studies, sensors |

Investigating Molecular Interactions with Biological Macromolecules (e.g., Protein Binding Mechanisms)

Understanding how a molecule binds to a biological target like a protein or enzyme is crucial for drug design. Molecular docking simulations and biophysical techniques are used to predict and confirm the binding modes of small molecules. For derivatives of this compound, the distinct functional groups offer multiple opportunities for specific interactions within a protein's binding pocket.

Potential Interactions with Protein Residues:

Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor, capable of interacting with donor residues like Tyrosine, Serine, or the backbone N-H of amino acids. If the aldehyde is converted to an alcohol, it can act as both a hydrogen bond donor and acceptor.

π-Stacking and π-Cation Interactions: The aromatic pyridine ring can engage in π-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. If the pyridine nitrogen is protonated, it can form a π-cation interaction with these same residues.

Hydrophobic Interactions: The 5-methyl group and the methyl group of the thioether moiety can fit into hydrophobic pockets of the protein, displacing water molecules and contributing favorably to the binding energy.

Coordination to Metalloenzymes: If the target is a metalloenzyme, the pyridine nitrogen or thioether sulfur can directly coordinate to the metal cofactor (e.g., Zn, Fe, Cu) in the active site.

Molecular docking studies on structurally related pyridine derivatives have successfully elucidated their binding mechanisms. For instance, docking of dimethylpyridine derivatives into the active site of cyclooxygenase (COX) enzymes revealed key binding interactions that correlated with their biological activity. mdpi.com Similarly, docking simulations of other substituted pyridines have helped to explain their potential as inhibitors of targets like the kinesin Eg5 enzyme tubitak.gov.tr and epidermal growth factor receptor (EGFR). nih.gov These studies often show crucial hydrogen bonds and hydrophobic interactions guiding the orientation of the molecule in the active site.

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residue |

| Pyridine Ring | π-Stacking / π-Cation | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Aldehyde Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Arginine (Arg), Lysine (Lys) |

| Methylthio Sulfur | Hydrophobic / Coordination | Leucine (Leu), Isoleucine (Ile), Valine (Val) / Metal cofactor |

| 5-Methyl Group | Hydrophobic | Alanine (Ala), Valine (Val), Leucine (Leu) |

Development of Optoelectronic Materials and Functional Devices Derived from this compound

The field of organic electronics utilizes π-conjugated molecules to create materials for devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. Pyridine- and thiophene-containing compounds are of significant interest due to their inherent electronic properties and stability. taylorfrancis.com this compound combines a pyridine ring (an electron-accepting or π-deficient unit) with a thioether group, which can influence electronic structure. This makes its derivatives promising building blocks for creating "donor-acceptor" (D-A) type materials.

In D-A systems, electron-rich (donor) and electron-poor (acceptor) units are linked together. This architecture can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating the absorption of lower-energy light and improving charge transport properties. taylorfrancis.com

Theoretical studies on oligomers combining pyridine with other heterocycles like furan, pyrrole, and thiophene (B33073) have shown that their structural and optoelectronic properties can be systematically tuned. rsc.orgresearchgate.net For example, increasing the length of such oligomers can alter their absorption spectra and dipole moments. rsc.org The introduction of a thioether linkage, as seen in the target compound, provides synthetic versatility and can be used to construct larger conjugated systems. By polymerizing or coupling derivatives of this compound with various aromatic and heteroaromatic units, new materials with tailored optoelectronic properties can be developed.

| Structural Feature | Role in Optoelectronic Material | Potential Property/Application |

| Pyridine Ring | Electron-accepting (π-deficient) unit | Electron transport material in OLEDs or OSCs |

| Thioether Linkage | Modulates electronic coupling, synthetic handle | Tuning of HOMO/LUMO levels, formation of polymers |

| Aldehyde Group | Site for derivatization to extend conjugation | Creation of larger π-systems for red-shifted absorption/emission |

| Overall D-A Structure | Lowers bandgap, facilitates charge transfer | Materials for solar cells, nonlinear optics, and chemical sensors |

Future Research Directions and Emerging Opportunities for 5 Methyl 2 Methylthio Nicotinaldehyde

Design of Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for 5-Methyl-2-(methylthio)nicotinaldehyde is a critical future objective. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for creating more sustainable alternatives. ijprt.orgmdpi.com Key areas of focus will likely include the use of biocatalysts, such as enzymes, which can perform highly selective reactions under mild conditions, and the adoption of greener solvents to minimize environmental impact. nih.govrsc.org

Microwave-assisted synthesis represents another promising avenue, offering rapid reaction times and often higher yields with reduced energy consumption compared to conventional heating methods. mdpi.comchemijournal.com Furthermore, the development of solvent-free reaction conditions or the use of aqueous micellar solutions could dramatically reduce the environmental footprint of the synthesis. nih.govmdpi.com The overarching goal is to design a synthetic pathway that is not only efficient and high-yielding but also aligns with the principles of sustainable chemical production. nih.gov

Table 1: Potential Green and Sustainable Synthetic Approaches

| Methodology | Principle | Potential Advantages for Synthesis |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze specific reactions. mdpi.com | High selectivity, mild reaction conditions, reduced byproducts. |

| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactions. mdpi.com | Accelerated reaction rates, improved yields, energy efficiency. |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives (e.g., water, ionic liquids). nih.gov | Reduced toxicity and environmental pollution. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. mdpi.com | Minimized waste, simplified purification, lower costs. |

Discovery of Unprecedented Reactivity and Transformations

Future research will also focus on exploring the full reactive potential of this compound to uncover novel chemical transformations. The unique arrangement of the aldehyde, methylthio, and methyl groups on the pyridine (B92270) ring suggests a rich and complex reactivity profile that is yet to be fully elucidated. Investigations into its behavior under various catalytic systems, including photoredox and electrochemical conditions, could reveal new reaction pathways.

The aldehyde functional group serves as a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions. The methylthio group can potentially be manipulated through oxidation to sulfoxides or sulfones, or it could participate in metal-catalyzed cross-coupling reactions. The pyridine nitrogen introduces opportunities for N-oxide formation or quaternization, further expanding the accessible chemical space. A deeper understanding of these reactivities will enable the synthesis of novel derivatives with potentially valuable applications.

Harnessing Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Table 2: Applications of AI and Machine Learning in Chemical Synthesis

| Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes for target molecules. nih.gov | Accelerates the design of efficient syntheses. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. jetir.org | Reduces experimental trial-and-error, optimizes reaction conditions. |

| Property Prediction | AI predicts the physical, chemical, and biological properties of novel compounds. nih.gov | Enables virtual screening and prioritizes synthetic targets. |

| Automated Synthesis | AI controls robotic platforms for the automated execution of synthetic procedures. nih.gov | Increases throughput and reproducibility of chemical synthesis. |

Integration with Microfluidics and Automated Synthesis Platforms

The adoption of microfluidics and automated synthesis platforms offers a pathway to more efficient, controlled, and scalable production of this compound and its derivatives. sigmaaldrich.com Microfluidic reactors, with their small channel dimensions, provide excellent control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. nih.govnih.gov This technology enables rapid reaction optimization and can be readily scaled up for continuous flow production. vcu.edumdpi.com

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(methylthio)nicotinaldehyde in academic research?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example:

- Step 1: Start with a 5-methylnicotinaldehyde precursor. Introduce the methylthio group via thiolation using methanethiol or a methylthio-transfer reagent under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Step 2: Optimize regioselectivity by controlling reaction temperature (60–80°C) and stoichiometry to minimize side reactions like over-alkylation .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC or GC-MS (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. The aldehyde proton (~10 ppm) and methylthio group (δ ~2.5 ppm for S-CH₃) are key diagnostic signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (calculated for C₈H₉NOS: 167.0463 g/mol).

- Infrared Spectroscopy (IR): Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .

Advanced Research Questions

Q. How does this compound act as a competitive inhibitor in nicotinamidase enzymes?

Methodological Answer:

- Mechanistic Insight: The aldehyde group forms a reversible thiohemiacetal adduct with the catalytic cysteine residue in nicotinamidases, mimicking the tetrahedral intermediate of nicotinamide hydrolysis .

- Kinetic Analysis: Use Lineweaver-Burk plots to demonstrate competitive inhibition. For example, increasing inhibitor concentration shifts Km but not Vmax, as shown for Plasmodium falciparum nicotinamidase (Ki ~0.015 µM) .

- Validation: Pre-incubate enzyme with inhibitor and compare progress curves to rule out time-dependent inactivation .

Q. How to resolve contradictory Ki values for this compound across different enzyme isoforms?

Methodological Answer:

- Substrate-Specific Effects: Differences arise due to variations in active-site flexibility or metal coordination (e.g., Zn²⁺ vs. Mg²⁺). For example, Streptococcus pneumoniae nicotinamidase shows Ki = 0.07 µM with PZA (pyrazinamide) but higher Ki with nicotinamide .

- Experimental Design:

Q. What strategies mitigate air sensitivity during storage of this compound?

Methodological Answer:

- Stabilization: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde and methylthio groups .

- Quality Control: Periodically monitor purity via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate). Degradation products (e.g., disulfides) appear as secondary spots .

Data Contradiction Analysis

Q. Why do inhibition studies report variable efficacy of this compound in whole-cell vs. purified enzyme assays?

Methodological Answer:

- Cell Permeability: The inhibitor’s efficacy depends on passive diffusion through cell membranes. Modify lipophilicity by esterifying the aldehyde (e.g., acetoxymethyl prodrugs) to enhance bioavailability .

- Metabolic Interference: In whole-cell systems, competing pathways (e.g., aldehyde dehydrogenases) may degrade the compound. Use Δaldh mutant strains or co-treat with dehydrogenase inhibitors .

Methodological Optimization

Q. How to design a high-throughput screen for nicotinamidase inhibitors using this compound?

Methodological Answer:

- Assay Design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.